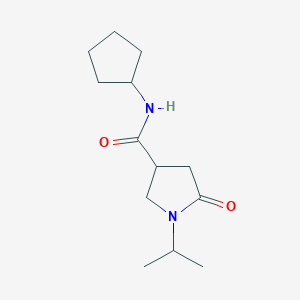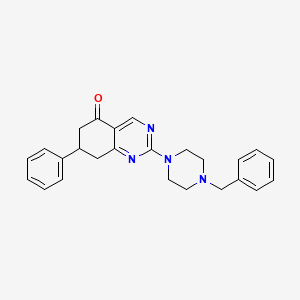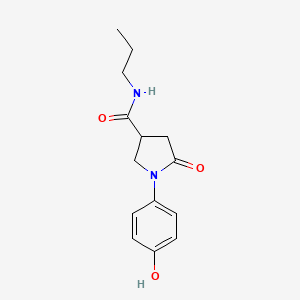
N-cyclopentyl-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-cyclopentyl-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide, also known as CPI-1189, is a synthetic compound that belongs to the pyrrolidinecarboxamide family. This compound has attracted the attention of researchers due to its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, studies have shown that this compound can modulate the activity of various receptors, including the dopamine D3 receptor, the mu-opioid receptor, and the sigma-1 receptor. This compound has also been shown to inhibit the activity of enzymes, such as phosphodiesterase-4 (PDE4) and histone deacetylases (HDACs).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to reduce the reinforcing effects of cocaine by decreasing dopamine release in the nucleus accumbens. Furthermore, this compound has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair mechanisms.
In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Furthermore, this compound has been shown to reduce the severity of autoimmune diseases by inhibiting the activation of T cells and reducing the production of autoantibodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopentyl-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high potency and selectivity for various receptors and enzymes. Furthermore, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide. In neuroscience, further studies are needed to investigate the potential therapeutic applications of this compound in the treatment of addiction and cognitive disorders. In oncology, further studies are needed to investigate the potential of this compound as a combination therapy with chemotherapy and radiation therapy. In immunology, further studies are needed to investigate the potential of this compound as a treatment for autoimmune diseases. Furthermore, the development of more potent and selective analogs of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. In neuroscience, this compound has been investigated for its ability to modulate the activity of the dopamine D3 receptor. Studies have shown that this compound can reduce cocaine self-administration in rats by decreasing the reinforcing effects of cocaine. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
In oncology, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In immunology, this compound has been investigated for its ability to modulate the immune response. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. Furthermore, this compound has been shown to reduce the severity of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-cyclopentyl-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-9(2)15-8-10(7-12(15)16)13(17)14-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNILAUHROPTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4417224.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B4417232.png)
![N'-(3-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4417236.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4417249.png)

![4-methyl-2-[6-(1-piperazinyl)-3-pyridazinyl]-1(2H)-phthalazinone](/img/structure/B4417275.png)
![ethyl [1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4417278.png)
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4417285.png)

![methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B4417296.png)
![N-[5-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-morpholinyl)acetamide](/img/structure/B4417304.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B4417309.png)
![2,6,6-trimethyl-3-phenyl-9-(3-pyridinyl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4417316.png)